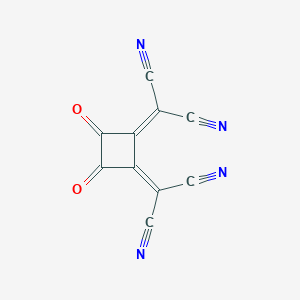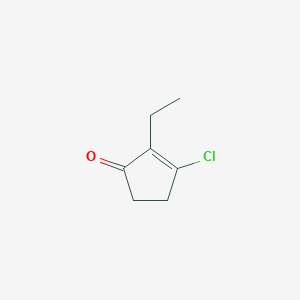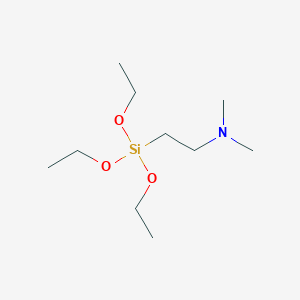![molecular formula C23H25N B14482636 5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- CAS No. 64268-02-6](/img/structure/B14482636.png)
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- is a chemical compound with the molecular formula C20H21N It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and features an amine group attached to the acenaphthylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthylene and 4-butylbenzylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent unwanted side reactions.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acenaphthenamine: A closely related compound with similar structural features.
N-(4-Butylphenyl)-2-(2,5-dimethylphenoxy)acetamide: Another compound with a butylphenyl group, used in different applications.
Uniqueness
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
64268-02-6 |
|---|---|
Formule moléculaire |
C23H25N |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
N-[(4-butylphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C23H25N/c1-2-3-5-17-8-10-18(11-9-17)16-24-22-15-14-20-13-12-19-6-4-7-21(22)23(19)20/h4,6-11,14-15,24H,2-3,5,12-13,16H2,1H3 |
Clé InChI |
IJSSSXSGQNBZSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)CNC2=CC=C3CCC4=C3C2=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)

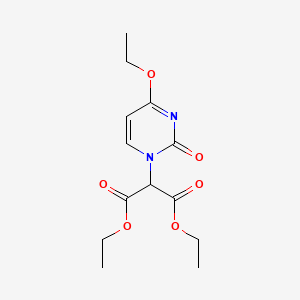

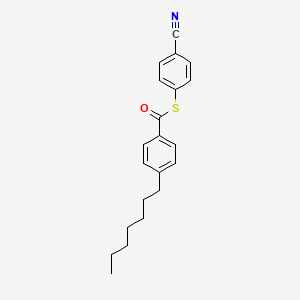
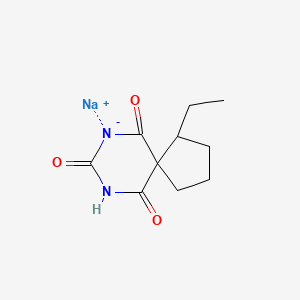
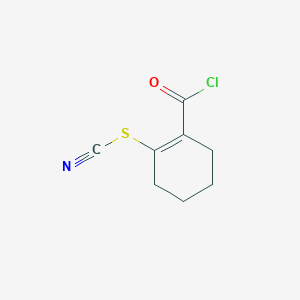
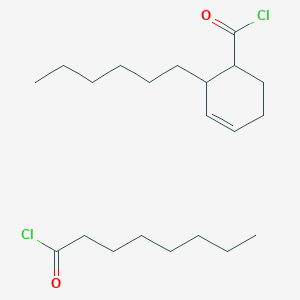

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
